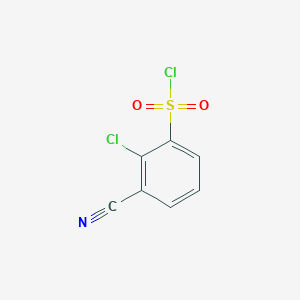

2-Chloro-3-cyanobenzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-cyanobenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1261851-22-2 . It has a molecular weight of 236.08 and its IUPAC name is 2-chloro-3-cyanobenzenesulfonyl chloride .

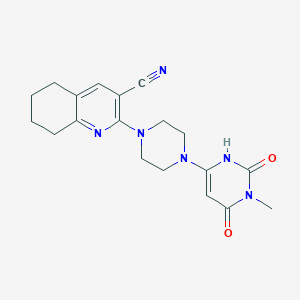

Molecular Structure Analysis

The InChI code for this compound is1S/C7H3Cl2NO2S/c8-7-5 (4-10)2-1-3-6 (7)13 (9,11)12/h1-3H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 236.08 .Scientific Research Applications

Catalytic Applications and Organic Synthesis

2-Chloro-3-cyanobenzene-1-sulfonyl chloride has been utilized in the synthesis of efficient and stable solid acid catalysts. These catalysts, derived from sulfonation processes, exhibit high surface areas and abundant mesoporosity, contributing to their superior performance in esterification and acylation reactions compared to traditional arenesulfonic and propyl-sulfonic groups functional mesoporous silicas and strongly acidic ion-exchange resins (Liu et al., 2010).

Furthermore, sulfonyl chlorides, including this compound, are fundamental in the development of high-purity organic compounds, such as 1-chloro-2,6-difluorobenzene. This compound is an essential intermediate for active ingredients in both agricultural and pharmaceutical applications, showcasing the chemical's versatility in organic synthesis (Moore, 2003).

Environmental Implications

In environmental science, the role of chloride ions, potentially derivable from this compound, in the degradation of organic dyes and pollutants has been explored. Studies demonstrate that chloride ions can significantly influence the degradation process of azo dyes in advanced oxidation processes, suggesting the compound's indirect implications in forming chlorinated aromatic compounds during wastewater treatment processes (Yuan et al., 2011).

Moreover, the reactivity of free chlorine constituents towards aromatic ethers has been assessed, with findings indicating that such chemical interactions are crucial in understanding disinfection byproduct formation in water treatment processes. This research underlines the environmental impact of chemicals related to this compound in generating potentially harmful byproducts (Sivey et al., 2012).

Advanced Materials and Chemical Technologies

The synthesis of sulfonyl chlorides, including variations related to this compound, has been advanced through innovative methods involving the oxidation of thiols and disulfides with chlorine dioxide. These advancements facilitate the production of materials and chemicals used in detergents, pharmaceuticals, dyes, and herbicides, showcasing the compound's broad applicability in material science and industrial chemistry (Lezina et al., 2011).

The study of molecular structures and vibrational spectroscopic analysis of derivatives similar to this compound reveals insights into the electronic properties and chemical significance of sulfonyl chlorides. These studies provide a foundation for understanding the compound's behavior in various chemical environments, enhancing its application in designing novel materials and compounds (Nagarajan & Krishnakumar, 2018).

properties

IUPAC Name |

2-chloro-3-cyanobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO2S/c8-7-5(4-10)2-1-3-6(7)13(9,11)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXMZVBJPSDLST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2441101.png)

![4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2441106.png)

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2441107.png)

![4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B2441108.png)

![4-(4-fluorobenzenesulfonamido)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2441113.png)

![3-[(3-methyl-2-pyridinyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B2441120.png)